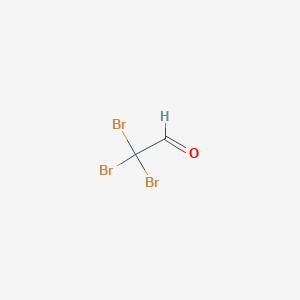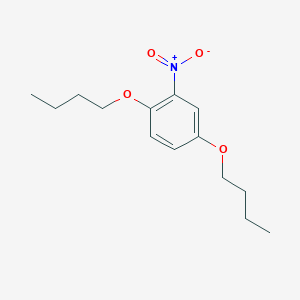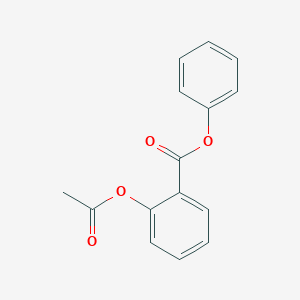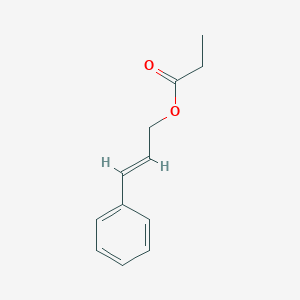
5-氨基噻吩-2-甲酸甲酯
概述
描述
“Methyl 5-aminothiophene-2-carboxylate” is a chemical compound with the CAS Number: 14597-58-1 . Its molecular weight is 157.19 g/mol . The IUPAC name for this compound is methyl 5-amino-2-thiophenecarboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 5-aminothiophene-2-carboxylate” is C6H7NO2S . The InChI code for this compound is 1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-aminothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a topological polar surface area of 80.6 Ų .科学研究应用
Organic Synthesis
“Methyl 5-aminothiophene-2-carboxylate” is a key intermediate in organic synthesis . It plays a crucial role in the formation of various complex organic compounds.
Medicine
This compound is significantly important in the pharmaceutical industry. It serves as an intermediate in the production of various pharmaceutical products such as:
- Anti-hypertensives
- Antitumors
- Anti-HIV-1 integrase
- Human cytomegalovirus inhibitors
- Hepatitis C virus inhibitors
- Xa factor inhibitors
- Antineoplastic PAK4 activase inhibitors
- Phosphatidylinositol 3-kinase PI3K inhibitors
- Antithrombotic activity drugs
Dyes
“Methyl 5-aminothiophene-2-carboxylate” is also used in the production of dyes . The compound’s chemical structure allows it to bind with other molecules, creating a wide range of colors.
Pesticides
In the agrochemical industry, this compound is a key starting material in products that provide herbicidal protection through thiafulone or the sulfonylurea herbicide .
Crystal Structure Analysis
The compound’s crystal structure has been analyzed using single crystal X-ray diffraction . This analysis provides valuable information about the compound’s molecular structure and bonding, which can be useful in various scientific research applications.
Computational Studies
“Methyl 5-aminothiophene-2-carboxylate” has been the subject of computational studies . These studies help to better understand the properties of the compound, including its electrostatic potential and frontier molecular orbitals.
Proteomics Research
“Methyl 5-aminothiophene-2-carboxylate” is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used to study protein structure and function.
Safety Research
The safety of “Methyl 5-aminothiophene-2-carboxylate” has been studied . Understanding the safety and potential hazards of this compound is crucial for its safe handling and use in various applications.
安全和危害
The safety information available indicates that “Methyl 5-aminothiophene-2-carboxylate” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
属性
IUPAC Name |
methyl 5-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTUMGJWXJMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427942 | |
| Record name | Methyl 5-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminothiophene-2-carboxylate | |
CAS RN |
14597-58-1 | |
| Record name | Methyl 5-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-2-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Methyl 5-aminothiophene-2-carboxylate possesses a structure that makes it a versatile building block in organic synthesis. The presence of both an amine (-NH2) and a methyl ester (-COOCH3) group on the thiophene ring allows for various chemical transformations. The research highlights its use in phosphorylation reactions with phosphorus (III) tribromide. This leads to the formation of bicyclic systems like 1H-thieno[3,2-c][1,5,2]oxazaphosphinine and 1,2-dihydrothieno[2,3-b][1,4]azaphosphinine []. These novel heterocyclic compounds hold potential for various applications, though further research is needed to explore their properties and potential uses.
ANone: The research utilized a combination of analytical methods to confirm the structure of the synthesized compounds. These methods include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)







